
3-(2-bromoacetyl)-6-ethyl-5-propionyl-1H-pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromoacetyl)-6-ethyl-5-propionyl-1H-pyridin-2-one is a synthetic organic compound that belongs to the class of pyridinones This compound is characterized by the presence of a bromoacetyl group, an ethyl group, and a propionyl group attached to a pyridinone ring
Métodos De Preparación
The synthesis of 3-(2-bromoacetyl)-6-ethyl-5-propionyl-1H-pyridin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the condensation of salicylaldehyde and ethyl acetoacetate in the presence of a base such as piperidine to form an intermediate compound. This intermediate is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromoacetyl group.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and green chemistry principles to minimize waste and improve yield.
Análisis De Reacciones Químicas
3-(2-Bromoacetyl)-6-ethyl-5-propionyl-1H-pyridin-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxo derivatives or reduction reactions to yield alcohols or amines.
Condensation Reactions: The compound can react with aldehydes or ketones in the presence of a base to form larger heterocyclic systems.
Common reagents used in these reactions include bases (e.g., sodium hydroxide, potassium carbonate), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride). The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
3-(2-Bromoacetyl)-6-ethyl-5-propionyl-1H-pyridin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.
Industry: The compound is used in the synthesis of specialty chemicals and materials, including dyes, pigments, and polymers
Mecanismo De Acción
The mechanism of action of 3-(2-bromoacetyl)-6-ethyl-5-propionyl-1H-pyridin-2-one involves its ability to form covalent bonds with nucleophilic sites on biological molecules. This can lead to the inhibition of enzyme activity or the modulation of protein function. The bromoacetyl group is particularly reactive and can form covalent adducts with thiol or amine groups on proteins, thereby altering their activity. The specific molecular targets and pathways involved depend on the context of its use in biological systems .
Comparación Con Compuestos Similares
Similar compounds to 3-(2-bromoacetyl)-6-ethyl-5-propionyl-1H-pyridin-2-one include other bromoacetyl-substituted heterocycles such as 3-(2-bromoacetyl)-2H-chromen-2-one and 3-(2-bromoacetyl)-5-methyl-1H-pyridin-2-one. These compounds share the bromoacetyl functional group but differ in their core structures and substituents. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C12H14BrNO3 |
|---|---|
Peso molecular |
300.15 g/mol |
Nombre IUPAC |
3-(2-bromoacetyl)-6-ethyl-5-propanoyl-1H-pyridin-2-one |
InChI |
InChI=1S/C12H14BrNO3/c1-3-9-7(10(15)4-2)5-8(11(16)6-13)12(17)14-9/h5H,3-4,6H2,1-2H3,(H,14,17) |
Clave InChI |
PDKGQGIRHHDWBA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C(=O)N1)C(=O)CBr)C(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


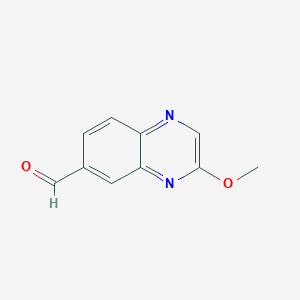
![7-Chloro-2-pyridin-3-ylfuro[3,2-b]pyridine](/img/structure/B13868680.png)
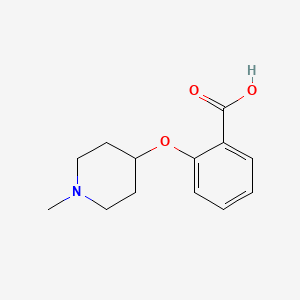
![Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]butanoate](/img/structure/B13868695.png)

![[4-(4-Phenylmethoxyphenoxy)pyrimidin-2-yl]methanamine](/img/structure/B13868714.png)
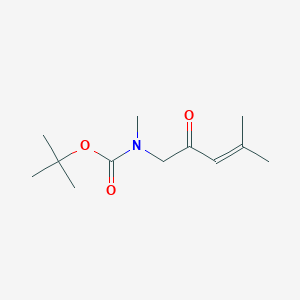
![1-Bromo-2-[2-(methoxymethoxy)-1-phenylpropan-2-yl]benzene](/img/structure/B13868722.png)
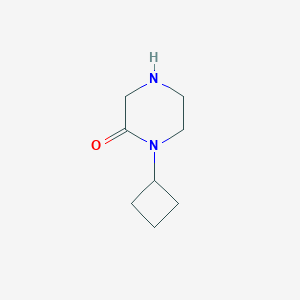
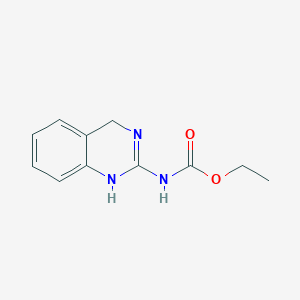
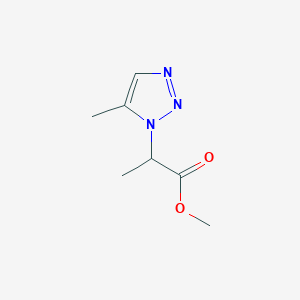
![N-[2-[[2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N,4-dimethylbenzenesulfonamide](/img/structure/B13868747.png)

![4-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13868759.png)
